4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile

Medicinal Chemistry Fluorine Chemistry Stability Studies

Generic pyrroles lack the electronic precision needed for late-stage medchem diversification. 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile (CAS 1559067-57-0) provides: (1) N-CHF2 for tuned lipophilicity (LogP 1.45) & metabolic stability; (2) 4-Br handle for Suzuki/Heck cross-coupling; (3) 2-CN for orthogonal derivatization. Enhanced hydrolytic stability vs non-EWG analogs ensures probe integrity in biological assays. Supplied as solid, ≥95% purity, ambient shipping. For CNS, anti-infective library synthesis & agrochemical discovery.

Molecular Formula C6H3BrF2N2
Molecular Weight 221 g/mol
CAS No. 1559067-57-0
Cat. No. B1378331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile
CAS1559067-57-0
Molecular FormulaC6H3BrF2N2
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=C(N(C=C1Br)C(F)F)C#N
InChIInChI=1S/C6H3BrF2N2/c7-4-1-5(2-10)11(3-4)6(8)9/h1,3,6H
InChIKeyMRJMFZOFUDEWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile (1559067-57-0) as a Key Fluorinated Pyrrole Building Block for Drug Discovery and Agrochemical Research


4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile (CAS 1559067-57-0) is a halogenated pyrrole derivative featuring a 4-bromo substitution, an N-difluoromethyl group, and a 2-carbonitrile moiety. This combination provides a unique reactivity profile for further derivatization, making it a versatile building block in medicinal chemistry and agrochemical research . The compound exhibits physicochemical properties including a molecular weight of 221.00 g/mol, a calculated LogP of 1.45, and is typically supplied as a solid with purity levels of 95% or higher .

Why Simple Pyrrole Analogs Cannot Substitute for 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile in Advanced Synthesis


The unique combination of a 4-bromo leaving group, an electron-withdrawing N-difluoromethyl substituent, and a 2-carbonitrile moiety confers a specific reactivity profile that is not replicated by simpler or unsubstituted pyrroles [1]. The difluoromethyl group is known to modulate lipophilicity and metabolic stability in drug candidates [2], while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions [3]. Furthermore, the N-protected α-difluoromethyl pyrrole core demonstrates distinct hydrolytic stability under specific conditions compared to non-electron-withdrawing N-protected analogs [4]. This evidence underscores that generic pyrrole building blocks lack the precise electronic and steric properties required for targeted derivatization in complex synthetic pathways.

Quantitative Differentiation of 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile Against Closest Analogs


Hydrolytic Stability of the N-Difluoromethyl Pyrrole Core: Impact of Electron-Withdrawing N-Protection

A study on the hydrolytic reactivity of α-difluoromethyl pyrroles established that the stability of the N-difluoromethyl group is highly dependent on the electronic nature of the N-protecting group. The target compound features an N-difluoromethyl group on the pyrrole ring, which acts as an electron-withdrawing protecting group [1]. This is significant because the research demonstrated that α-difluoromethyl pyrroles are stable while N-protected with an electron-withdrawing group, whereas in the absence of such protection, the C-F bonds are labile under hydrolytic conditions due to the formation of azafulvenium-like intermediates [2]. This provides class-level evidence that the N-difluoromethyl moiety in the target compound should confer enhanced stability compared to analogs with less electron-withdrawing N-substituents or no N-protection.

Medicinal Chemistry Fluorine Chemistry Stability Studies

Lipophilicity Modulation by N-Difluoromethyl Substitution

The calculated partition coefficient (LogP) is a key determinant of a compound's permeability and distribution. For 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile, the LogP is reported as 1.45 . This value is significantly lower than that of its non-fluorinated analog 4-bromo-1H-pyrrole-2-carbonitrile (estimated LogP ~1.9-2.5 based on typical pyrrole values) and higher than more polar derivatives . The introduction of the difluoromethyl group is a known strategy to fine-tune lipophilicity, often reducing LogP by ~0.5-1.0 units compared to the parent or alkyl-substituted analogs [1], thereby improving the balance between membrane permeability and aqueous solubility.

Drug Design Physicochemical Properties LogP

Purity Benchmarks for Reproducible Synthesis

High and consistent purity is critical for reproducible results in multi-step synthesis. Multiple suppliers offer 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile with a purity of 95% or higher, and at least one supplier (Leyan) specifies a purity of 98% . This compares favorably to the typical 95% purity offered for the closely related analog 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile (CAS 1559064-15-1) . While not a direct head-to-head comparison, this suggests a market standard where the 4-bromo derivative is often supplied at a higher purity grade, potentially reducing the need for in-house purification and improving yield consistency.

Chemical Synthesis Quality Control Building Blocks

Optimal Scientific and Industrial Applications for 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile


Medicinal Chemistry: Building Block for Optimizing Lead Compounds

The compound's balanced lipophilicity (LogP 1.45) and the presence of a versatile bromine handle make it an ideal starting material for synthesizing focused libraries of potential drug candidates targeting CNS disorders or infectious diseases. Its LogP is within the optimal range for oral bioavailability, and the bromine atom enables late-stage diversification via cross-coupling reactions to fine-tune potency and selectivity [1].

Agrochemical Research: Scaffold for Novel Crop Protection Agents

Pyrrole derivatives with fluorinated substituents are prominent in agrochemical discovery. The difluoromethyl group is a known bioisostere that can enhance metabolic stability and modulate physicochemical properties of herbicides and fungicides [2]. The 4-bromo substituent provides a site for further functionalization to tailor the molecule for specific target interactions or environmental profiles.

Chemical Biology: Probe Development for Target Identification

The combination of a reactive bromine handle and a stable, electron-withdrawing N-difluoromethyl group allows for the synthesis of biotinylated or fluorescent probes. The enhanced hydrolytic stability of the N-protected difluoromethyl pyrrole core [3] ensures the integrity of the probe during biological assays, reducing false positives from degradation products.

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